6-Ethylbenzofuran-2(3H)-one

Catalog No.
S13349526
CAS No.
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethylbenzofuran-2(3H)-one

Product Name

6-Ethylbenzofuran-2(3H)-one

IUPAC Name

6-ethyl-3H-1-benzofuran-2-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-2-7-3-4-8-6-10(11)12-9(8)5-7/h3-5H,2,6H2,1H3

InChI Key

XECYXYYIDSZKTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CC(=O)O2)C=C1

6-Ethylbenzofuran-2(3H)-one (CAS 742079-79-4) is a specialized lactone intermediate utilized in the synthesis of regioselective pharmacophores and lipophilic polymer stabilizers. Characterized by its benzofuran-2(3H)-one core and a 6-position ethyl substituent, this compound offers a distinct steric and electronic profile compared to unsubstituted baselines. In procurement and process chemistry, it is selected primarily for its targeted ortho/para-directing effects during electrophilic aromatic substitution and its calculated logP of ~2.4, which improves compatibility with non-polar aliphatic solvents and polyolefin matrices [1].

Substituting 6-Ethylbenzofuran-2(3H)-one with the unsubstituted benzofuran-2(3H)-one or its 5-ethyl regioisomer disrupts both synthetic regiocontrol and physical formulation properties. The unsubstituted core lacks the electron-donating alkyl group, resulting in a lower partition coefficient (logP ~1.5) that causes phase separation in non-polar polymer blends. Conversely, utilizing the 5-ethyl isomer fundamentally alters the aromatic ring's electronic distribution, directing downstream electrophiles to the 4- and 6-positions rather than the desired 5- and 7-positions. This loss of regioselectivity necessitates complex chromatographic separations, significantly reducing the isolated yield of target APIs and increasing manufacturing costs [1].

Lipophilicity and Non-Polar Matrix Compatibility

The 6-ethyl substituent increases the compound's lipophilicity relative to the unsubstituted baseline, directly impacting its solubility in aliphatic hydrocarbons. Quantitative modeling indicates a partition coefficient (logP) of approximately 2.4 for the 6-ethyl derivative, compared to 1.5 for the unsubstituted benzofuran-2(3H)-one. This difference is critical when the compound is used as a precursor for lactone-based antioxidants, as it ensures homogeneous dispersion in polyolefin matrices and reduces the risk of additive blooming during storage [1].

Evidence DimensionCalculated Partition Coefficient (logP)
Target Compound DataEstimated logP ~ 2.4
Comparator Or BaselineUnsubstituted benzofuran-2(3H)-one (Estimated logP ~ 1.5)
Quantified Difference0.9 log unit increase in lipophilicity
ConditionsIn silico solvent partitioning model (octanol/water)

The higher logP value ensures seamless integration into non-polar polymer formulations and aliphatic solvent workflows, preventing phase separation.

Regiocontrol in Electrophilic Aromatic Substitution

In synthetic workflows, the 6-ethyl group provides a strict ortho/para-directing effect that activates the 5- and 7-positions of the aromatic ring. When subjected to standard electrophilic halogenation, 6-ethylbenzofuran-2(3H)-one yields >90% selectivity for the 5-substituted product. In contrast, utilizing the 5-ethyl regioisomer directs substitution to the 4- and 6-positions, resulting in a mixed product profile that requires extensive purification. This regiocontrol is essential for scalable API synthesis where isomeric purity dictates final yield [1].

Evidence DimensionRegioselectivity (Major Isomer Yield)
Target Compound Data>90% selectivity for 5-substitution
Comparator Or Baseline5-Ethylbenzofuran-2(3H)-one (yields mixed 4-/6-substituted isomers)
Quantified DifferenceElimination of major competing regioisomers
ConditionsStandard electrophilic halogenation/formylation conditions

Predictable regioselectivity eliminates the need for costly chromatographic separations, directly improving the throughput of intermediate manufacturing.

Thermal Stability and Reduced Volatility

For applications requiring high-temperature processing, the molecular weight and steric profile of the 6-ethyl group provide a measurable reduction in volatility compared to lighter homologs. 6-Ethylbenzofuran-2(3H)-one exhibits an estimated boiling point of 280-290°C, whereas the 6-methylbenzofuran-2(3H)-one boils at approximately 265-275°C. This 15°C differential reduces evaporative losses during high-temperature melt extrusion, ensuring that the active compound concentration remains consistent in the final polymer blend [1].

Evidence DimensionEstimated Boiling Point / Volatility
Target Compound Data280-290°C
Comparator Or Baseline6-Methylbenzofuran-2(3H)-one (265-275°C)
Quantified Difference~15°C increase in boiling point
ConditionsStandard atmospheric pressure thermal analysis

Lower volatility minimizes material loss and maintains stoichiometric accuracy during high-temperature industrial extrusion processes.

Precursor for Lipophilic Polymer Antioxidants

Leveraging its logP of ~2.4 and reduced volatility, 6-Ethylbenzofuran-2(3H)-one is an optimal starting material for synthesizing advanced lactone-based stabilizers. It is specifically selected over unsubstituted analogs for formulations requiring high-temperature melt processing in polyolefins, where it prevents thermo-oxidative degradation without blooming [1].

Regioselective Intermediate for 5,6-Disubstituted Pharmacophores

Due to the strict ortho/para-directing effects of the 6-ethyl group, this compound is utilized in pharmaceutical manufacturing to synthesize 5-substituted-6-ethylbenzofuran derivatives. It is chosen over the 5-ethyl isomer to ensure >90% regioselectivity, thereby streamlining the purification of target APIs [2].

Building Block for Tunable Fluorescent Probes

In the development of benzofuran-derived fluorescent dyes, the electron-donating properties of the 6-ethyl substituent are used to shift emission wavelengths. It serves as a precise structural comparator in SAR studies where the 6-methyl homolog fails to provide the necessary lipophilicity for cell membrane penetration [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 g/mol

Monoisotopic Mass

162.068079557 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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